An In-depth Technical Guide to 1,4-Diaminocyclohexane: A Cornerstone for Modern Chemistry and Drug Discovery
An In-depth Technical Guide to 1,4-Diaminocyclohexane: A Cornerstone for Modern Chemistry and Drug Discovery
Introduction: The Strategic Importance of a Bifunctional Scaffold
In the landscape of modern medicinal chemistry and materials science, the cyclohexane scaffold holds a privileged position. Its conformational rigidity and three-dimensional character offer a distinct advantage over planar aromatic systems. Among its derivatives, 1,4-diaminocyclohexane (1,4-DACH) emerges as a particularly versatile and powerful building block. This guide provides an in-depth exploration of 1,4-DACH, focusing on the critical distinctions between its stereoisomers and its extensive applications, from advanced polymer synthesis to the innovative field of targeted protein degradation. As a bifunctional molecule, its two primary amine groups, positioned in a specific spatial relationship, are key to its utility, enabling its role as a linker, a scaffold, and a precursor to a vast array of complex molecules.[1][2][3]
PART 1: Stereoisomerism and Physicochemical Identity
A fundamental aspect of 1,4-diaminocyclohexane is its existence as two primary stereoisomers: cis and trans. The spatial orientation of the two amine groups relative to the cyclohexane ring dictates the molecule's shape, reactivity, and suitability for specific applications. The cyclohexane ring predominantly adopts a chair conformation.[2] In the trans-isomer, both amino groups can occupy equatorial positions, leading to a more stable, lower-energy conformation. In the cis-isomer, one amino group must occupy an axial position while the other is equatorial. This stereochemical difference is not trivial; it profoundly influences how the molecule interacts with other reactants and biological targets.
The selection of the correct isomer is paramount in fields like polymer science, where the trans isomer's linear and rigid structure contributes to high glass transition temperatures and mechanical strength in polyimides.[4][5] In drug design, the defined stereochemistry of each isomer is crucial for achieving precise molecular architecture for optimal binding to biological targets.[5]
CAS Numbers and Key Identifiers
It is crucial for researchers to distinguish between the isomers and the mixture in procurement and reporting.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,4-Diaminocyclohexane (mixture of isomers) | 3114-70-3 | C₆H₁₄N₂ | 114.19 |
| trans-1,4-Diaminocyclohexane | 2615-25-0 | C₆H₁₄N₂ | 114.19 |
| cis-1,4-Diaminocyclohexane | 15827-56-2 | C₆H₁₄N₂ | 114.19 |
Physicochemical and Spectroscopic Properties
The physical properties of the isomers differ, which is often exploited in their separation. The trans isomer generally has a higher melting point due to its more symmetrical structure, allowing for more efficient crystal packing.
| Property | trans-1,4-Diaminocyclohexane | cis-1,4-Diaminocyclohexane | Source |
| Appearance | White to brown solid/crystals | Data not widely reported, often handled as a mixture | [6] |
| Melting Point | 68-72 °C | Data not widely reported | |
| Boiling Point | 197 °C | Data not widely reported | |
| Flash Point | 71 °C (closed cup) | Data not widely reported | |
| Solubility | Soluble in DMSO, N,N-dimethylformamide | Soluble in water and various organic solvents | [6][7] |
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers.[6] The symmetry of the trans isomer often results in simpler spectra compared to the less symmetric cis isomer. Representative spectral data is available from various sources.[8][9][10]
PART 2: Synthesis and Purification Strategies
The synthesis of 1,4-diaminocyclohexane typically results in a mixture of cis and trans isomers, necessitating effective separation and purification protocols.
Common Synthesis Routes
-
Hydrogenation of p-Phenylenediamine: A conventional method involves the catalytic hydrogenation of p-phenylenediamine. This reaction, however, often requires high pressure and temperature and suffers from poor stereoselectivity, yielding a mixture of isomers.[6][11][12]
-
From 1,4-Cyclohexanedione: Reductive amination of 1,4-cyclohexanedione is another viable route.
-
Hofmann Rearrangement: A stereoselective process for producing the trans isomer involves the Hofmann rearrangement of the corresponding trans-dicarboxylic acid diamide. This multi-step process begins with a mixture of cis/trans cyclohexane-1,4-dicarboxylic acid, which is reacted with ammonia to selectively form the solid trans-diamide. This is followed by chlorination and subsequent reaction with a hydroxide to yield trans-1,4-diaminocyclohexane.[11][13]
Workflow for Stereoselective Synthesis of trans-1,4-DACH
Caption: Stereoselective synthesis of trans-1,4-DACH via Hofmann rearrangement.
Purification and Isomer Separation
Separating the cis and trans isomers is a critical step for most applications.
-
Fractional Crystallization: This technique can be used to separate the isomers directly, but it often requires multiple recrystallizations to achieve high purity.[11]
-
Derivative Formation: A more efficient method involves the formation of derivatives, such as dihydrochloride salts or carbamates.[13] The different solubilities of the cis and trans derivatives in solvents like methanol allow for effective separation.[14] For example, the trans-dihydrochloride salt is significantly less soluble in methanol than the cis-isomer.[14]
Protocol: Isomer Separation via Dihydrochloride Salt Formation
-
Dissolution: Dissolve the cis/trans mixture of 1,4-diaminocyclohexane in methanol.
-
Salt Formation: Bubble hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic. Continue until the solution is acidic to ensure complete conversion to the dihydrochloride salts.
-
Precipitation: The less soluble trans-1,4-diaminocyclohexane dihydrochloride will precipitate out of the solution as a white solid.
-
Isolation: Recover the solid precipitate by filtration. Wash the solid with cold methanol and then ether to remove residual soluble impurities.
-
Liberation of Free Amine: Dissolve the isolated trans-dihydrochloride salt in water and make the solution basic with a strong base like sodium hydroxide (NaOH).
-
Extraction: The free trans-1,4-diaminocyclohexane will separate as an organic phase, which can be extracted with a suitable organic solvent (e.g., n-heptane).
-
Final Purification: Evaporate the solvent to yield the purified trans-1,4-diaminocyclohexane. The purity should be verified by analytical methods such as Gas Chromatography (GC) or NMR.
PART 3: Chemical Reactivity and Applications
The two primary amine groups of 1,4-DACH are nucleophilic and readily undergo reactions with a variety of electrophiles, making it a cornerstone for building more complex molecular architectures.[1]
Key Reactions
-
N-Acylation and N-Alkylation: These are fundamental reactions for modifying the amine groups, allowing for the introduction of a wide array of substituents.[1]
-
Schiff Base Formation: The amines react with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates and can be used to form macrocycles or chelate metal ions.[1][15]
-
Polymerization: As a diamine, 1,4-DACH is a key monomer in polycondensation reactions with diacids or dianhydrides to form high-performance polyamides and polyimides.[2][4][16][17] The rigid trans isomer is particularly valued for creating materials with high thermal stability and mechanical strength.[4][5]
Application in Drug Development: The PROTAC Revolution
A significant and modern application of 1,4-DACH is in the field of PROteolysis TArgeting Chimeras (PROTACs).[18][19] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[20] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[]
The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the proper formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination and degradation of the target.[][22] 1,4-Diaminocyclohexane, particularly the trans isomer, is an excellent choice for a rigid linker component. Its defined stereochemistry helps to control the spatial orientation of the two ligands, which is crucial for optimizing the efficiency of protein degradation.[18][19][20]
Caption: Role of 1,4-DACH as a rigid linker in a PROTAC molecule.
Other Medicinal Chemistry Applications
Beyond PROTACs, the 1,4-DACH scaffold is incorporated into a variety of bioactive molecules:
-
MALT1 Protease Inhibitors: Used as a precursor for novel inhibitors targeting B-cell lymphomas.[1]
-
Platinum(II) Antitumor Complexes: The cis-isomer has been used to create novel platinum-based anticancer agents with unique conformations and activity against cisplatin-resistant cell lines.[23]
-
P2X3 Receptor Antagonists: Derivatives have been investigated as potential treatments for neuropathic pain and chronic cough.[2][3]
PART 4: Safety, Handling, and Storage
1,4-Diaminocyclohexane is a corrosive and hazardous substance that requires careful handling.
-
Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[8][24] Both isomers are classified as corrosive.[25]
-
Handling: Always handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including impervious gloves, safety glasses with side shields or goggles, a face shield, and a lab coat.[24][26] Avoid creating dust.[26]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[25][26]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[24][25][26]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[24]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[24][25]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[24][27] It may be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[24][27] Store locked up in a corrosives area.[24]
Conclusion
1,4-Diaminocyclohexane is far more than a simple aliphatic diamine. Its rigid, three-dimensional structure and the distinct stereochemical properties of its cis and trans isomers make it an indispensable tool for chemists. From creating robust, high-performance polymers to enabling the rational design of sophisticated therapeutics like PROTACs, the strategic application of 1,4-DACH continues to push the boundaries of science. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher looking to leverage this powerful chemical building block.
References
-
Innovate with Aliphatic Polyimides: The Role of Trans-1,4-Diaminocyclohexane. [Link]
- US Patent US4486603A - Preparation of trans cyclohexane 1,4-diamine.
-
1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem. [Link]
-
Choosing the Right Diamine: Trans-1,4-Diaminocyclohexane for Superior Polyimides. [Link]
- JP2008074754A - Method for producing trans-1,4-diaminocyclohexane - Google P
-
Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane - ResearchGate. [Link]
-
Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - University of Greifswald. [Link]
-
Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
- US3880925A - Separation and purification of cis and trans isomers - Google P
-
Diamines – Knowledge and References - Taylor & Francis. [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects - PMC. [Link]
-
1,4-Cyclohexanedione - Wikipedia. [Link]
-
The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the 'dimer mechanism' - RSC Publishing. [Link]
-
Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC - PubMed Central. [Link]
Sources
- 1. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 2. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]
- 3. 1,4-Diaminocyclohexane | 2615-25-0 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. CAS 3114-70-3: 1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]
- 8. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. trans-1,4-Diaminocyclohexane(2615-25-0) 13C NMR spectrum [chemicalbook.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 12. JP2008074754A - METHOD FOR PRODUCING trans-1,4-DIAMINOCYCLOHEXANE - Google Patents [patents.google.com]
- 13. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 14. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 15. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 22. Linkers for Linkerology - Enamine [enamine.net]
- 23. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fishersci.com [fishersci.com]
- 25. echemi.com [echemi.com]
- 26. chemicalbook.com [chemicalbook.com]
- 27. WERCS Studio - Application Error [assets.thermofisher.com]
